(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the ethoxycarbonyl and methyl groups on the phenyl ring provides unique reactivity and properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Acids (e.g., HCl) or specific catalysts under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compounds without the boronic acid group.
Scientific Research Applications
(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst, which then couples with the electrophilic aryl halide.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Ethoxycarbonyl)phenylboronic acid
- 3,5-Bis(methoxycarbonyl)phenylboronic acid
Comparison: (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methyl groups on the phenyl ring, which influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers enhanced stability and different electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(3-ethoxycarbonyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANIKOMRJQKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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